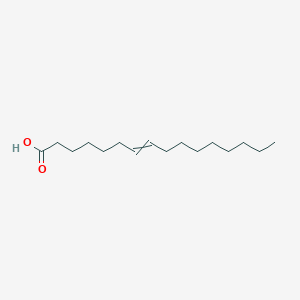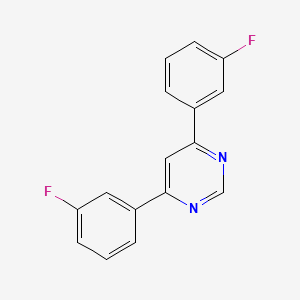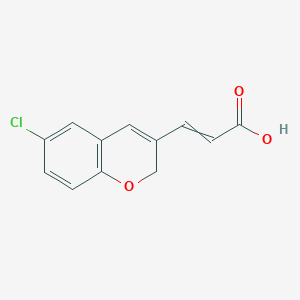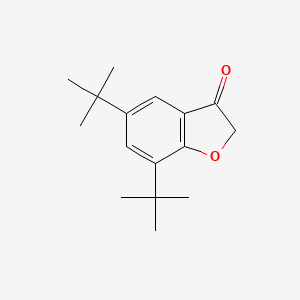
5,7-Di-tert-butylbenzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Di-tert-butylbenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of tert-butyl groups at positions 5 and 7 enhances the compound’s stability and lipophilicity, making it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butylbenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of a substituted phenol followed by cyclization. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Di-tert-butylbenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
5,7-Di-tert-butylbenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5,7-Di-tert-butylbenzofuran-3(2H)-one involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and hydrophobic interactions, influencing its biological and chemical activities. Specific pathways depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Di-tert-butyl-2,2-dimethyl-3-phenyl-2,3-dihydro-benzofuran-3-ol
- N-[5,7-di-tert-butyl-2-(3-thienyl)benzofuran-3-yl]furazan-3,4-diamine
Uniqueness
5,7-Di-tert-butylbenzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and lipophilicity, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C16H22O2 |
|---|---|
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
5,7-ditert-butyl-1-benzofuran-3-one |
InChI |
InChI=1S/C16H22O2/c1-15(2,3)10-7-11-13(17)9-18-14(11)12(8-10)16(4,5)6/h7-8H,9H2,1-6H3 |
Clé InChI |
LTJOPIPXOZBOMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)
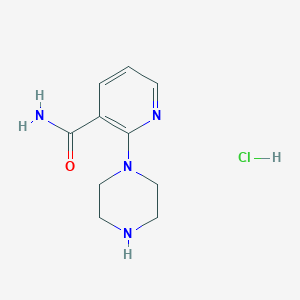


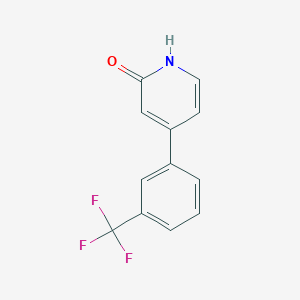
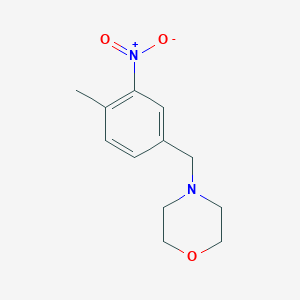
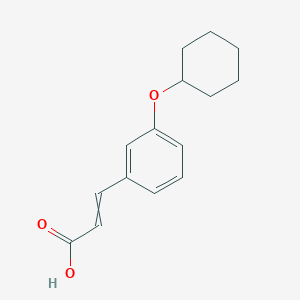
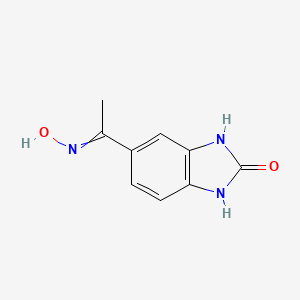
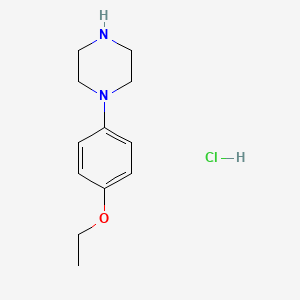
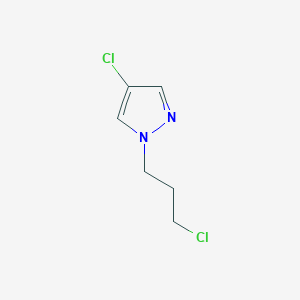
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(prop-2-yn-1-yloxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723507.png)
